2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid
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Overview
Description
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C10H15F3O3. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with methanol in the presence of a strong acid catalyst to form the corresponding methoxy derivative. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-[4-(trifluoromethyl)cyclohexyl]acetic acid.
Reduction: Formation of 2-Methoxy-2-[4-(methyl)cyclohexyl]acetic acid.
Substitution: Formation of 2-Halo-2-[4-(trifluoromethyl)cyclohexyl]acetic acid.
Scientific Research Applications
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 4-Methoxy-2-(trifluoromethyl)benzoic acid
Uniqueness
2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid is unique due to its specific combination of functional groups and the cyclohexyl ring structure. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications compared to its similar compounds .
Properties
IUPAC Name |
2-methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O3/c1-16-8(9(14)15)6-2-4-7(5-3-6)10(11,12)13/h6-8H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHQAARIKENLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCC(CC1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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